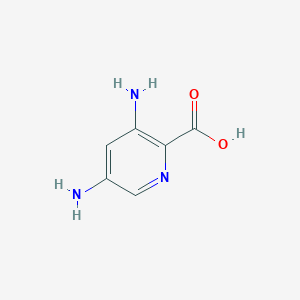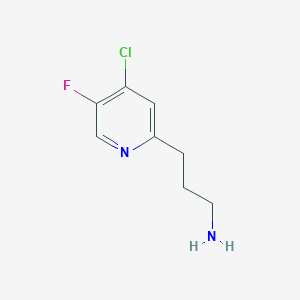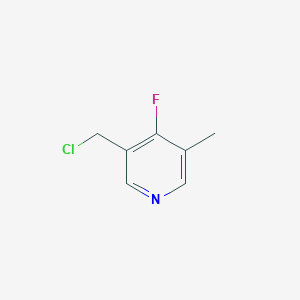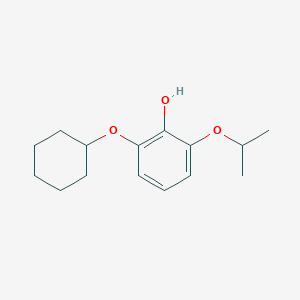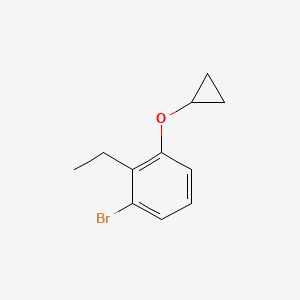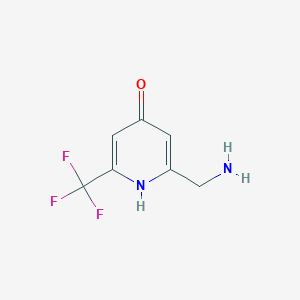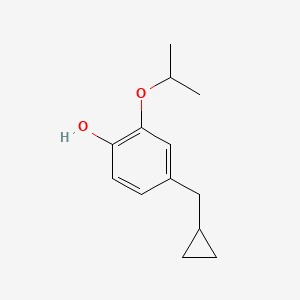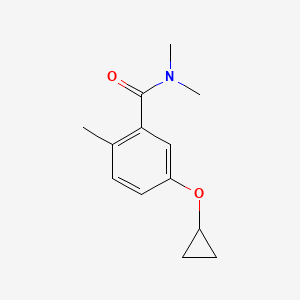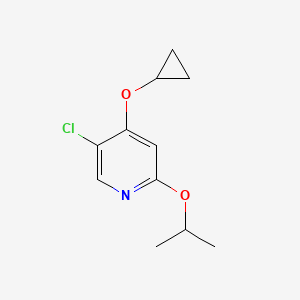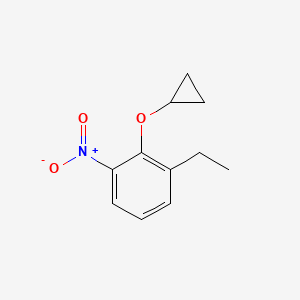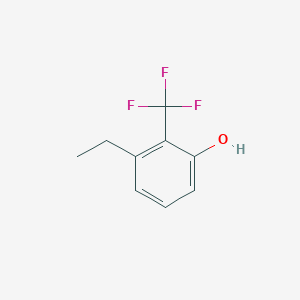
3-Ethyl-2-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-(trifluoromethyl)phenol: is an organic compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to a phenol ring. The molecular formula for this compound is C9H9F3O It is a derivative of phenol, where the ethyl group is positioned at the third carbon and the trifluoromethyl group at the second carbon of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-(trifluoromethyl)phenol can be achieved through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of 2-(trifluoromethyl)phenol with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of 2-(trifluoromethyl)phenol with an ethyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound often involves large-scale implementation of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Ethyl-2-(trifluoromethyl)phenol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of various reduced derivatives, such as alcohols or hydrocarbons. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The phen
Eigenschaften
Molekularformel |
C9H9F3O |
|---|---|
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
3-ethyl-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C9H9F3O/c1-2-6-4-3-5-7(13)8(6)9(10,11)12/h3-5,13H,2H2,1H3 |
InChI-Schlüssel |
LHZFAVULQXXRLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



